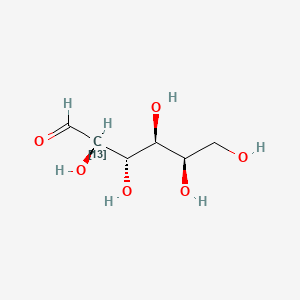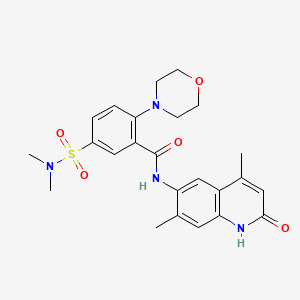
BSJ-03-204 (triTFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BSJ-03-204 (triTFA) is a compound that belongs to the class of PROteolysis TArgeting Chimeras (PROTACs). It is a potent and selective degrader of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. This compound is based on Palbociclib and is designed to target and degrade CDK4/6, thereby inhibiting cell proliferation and inducing cell cycle arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BSJ-03-204 (triTFA) is synthesized by connecting ligands for Cereblon and CDK. The synthesis involves multiple steps, including the preparation of the ligands and their subsequent conjugation to form the PROTAC molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of BSJ-03-204 (triTFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
BSJ-03-204 (triTFA) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of BSJ-03-204 (triTFA) with modified functional groups. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
BSJ-03-204 (triTFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of CDK4/6 and the effects on cell cycle regulation.
Biology: The compound is used to investigate the role of CDK4/6 in various biological processes, including cell proliferation and apoptosis.
Medicine: BSJ-03-204 (triTFA) has potential therapeutic applications in cancer treatment due to its ability to selectively degrade CDK4/6 and inhibit tumor growth.
Industry: The compound is used in the development of new PROTAC-based therapies and as a reference compound in drug discovery
Wirkmechanismus
BSJ-03-204 (triTFA) exerts its effects by targeting and degrading CDK4/6. The compound binds to CDK4/6 and recruits the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6. This degradation results in the inhibition of cell cycle progression and induction of cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
BSJ-03-204 (triTFA) is unique compared to other similar compounds due to its high selectivity and potency in degrading CDK4/6. Similar compounds include:
Palbociclib: A CDK4/6 inhibitor that does not induce degradation but inhibits kinase activity.
Ribociclib: Another CDK4/6 inhibitor with similar properties to Palbociclib.
Abemaciclib: A CDK4/6 inhibitor with a broader spectrum of activity
BSJ-03-204 (triTFA) stands out due to its PROTAC-based mechanism, which leads to the degradation of CDK4/6 rather than mere inhibition .
Eigenschaften
Molekularformel |
C49H51F9N10O14 |
|---|---|
Molekulargewicht |
1175.0 g/mol |
IUPAC-Name |
N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H48N10O8.3C2HF3O2/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57;3*3-2(4,5)1(6)7/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49);3*(H,6,7) |
InChI-Schlüssel |
AJSWDNQCJLCHNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)









![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)


![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
